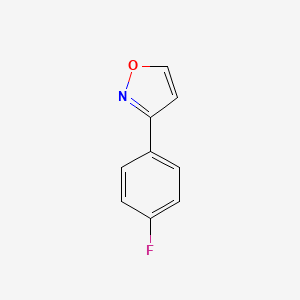

3-(4-Fluorophenyl)isoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIYGAJCKRGUBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Phenylisoxazole Core: A Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylisoxazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity. This guide provides an in-depth exploration of the phenylisoxazole core, from its initial discovery in the late 19th century to the sophisticated synthetic methodologies employed today. We will dissect the key synthetic strategies, including the seminal Claisen condensation, the powerful 1,3-dipolar cycloaddition, and practical routes from chalcone precursors. Mechanistic details, supported by Frontier Molecular Orbital (FMO) theory, will be elucidated to provide a deeper understanding of reaction outcomes and regioselectivity. This guide will also detail step-by-step experimental protocols for the synthesis of key phenylisoxazole intermediates. Furthermore, we will examine the profound impact of the phenylisoxazole moiety in drug discovery, with a focus on the synthesis of notable pharmaceuticals such as Valdecoxib and Leflunomide. Finally, emerging applications in materials science, including liquid crystals and polymers, will be reviewed, showcasing the expanding horizons of this remarkable heterocyclic system.

A Historical Perspective: The Dawn of Phenylisoxazole Chemistry

The journey into the world of isoxazoles, and by extension phenylisoxazoles, begins in the late 19th century. The pioneering work of German chemist Ludwig Claisen stands as a landmark in the history of this heterocyclic family. In 1891, Claisen reported the synthesis of 3-phenyl-5-isoxazolone through the reaction of ethyl benzoylacetate with hydroxylamine.[1] This reaction, a variation of what is now known as the Claisen condensation, marked the genesis of a synthetic pathway to isoxazolones and laid the groundwork for the broader exploration of the isoxazole ring system. While Ceresole had obtained 3-methyl-5-phenylisoxazole in 1884 from hydroxylamine and benzoylacetone, it was Claisen who correctly identified the cyclic structure in 1888, thus providing the conceptual framework for this new class of compounds.[1] A pivotal moment in the broader context of isoxazole synthesis came in 1903 when Claisen synthesized the parent isoxazole ring from propargylaldehyde acetal.[2] These foundational discoveries opened the door for chemists to explore the synthesis and properties of a vast array of substituted isoxazoles, with the phenyl-substituted variants proving to be of particular interest due to their potential biological activity and utility as synthetic intermediates.

Key Synthetic Methodologies for the Phenylisoxazole Core

The construction of the phenylisoxazole scaffold can be achieved through several robust and versatile synthetic strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

The Claisen Condensation: The Classic Route to Phenylisoxazolones

The Claisen condensation remains a fundamental and widely practiced method for the synthesis of 3-phenyl-5-isoxazolones. This reaction involves the condensation of a β-ketoester, such as ethyl benzoylacetate, with hydroxylamine.[3] The reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the isoxazolone ring.

Mechanism of the Claisen Isoxazole Synthesis:

The mechanism involves the initial formation of an enolate from the β-ketoester under basic conditions. This enolate then attacks the hydroxylamine, followed by cyclization and elimination of an alcohol to form the β-keto ester product.[4][5][6]

Figure 1: Generalized workflow for the Claisen synthesis of 3-phenyl-5-isoxazolone.

Experimental Protocol: Synthesis of 3-Phenyl-5-isoxazolone

-

Materials: Ethyl benzoylacetate, hydroxylamine hydrochloride, sodium acetate, ethanol.

-

Procedure:

-

Dissolve ethyl benzoylacetate (1.0 eq.) and hydroxylamine hydrochloride (1.0 eq.) in ethanol.

-

Add sodium acetate (1.0 eq.) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-phenyl-5-isoxazolone.

-

1,3-Dipolar Cycloaddition: A Versatile and Regioselective Approach

The Huisgen 1,3-dipolar cycloaddition is arguably the most powerful and versatile method for the synthesis of a wide range of substituted isoxazoles, including phenylisoxazoles.[7] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). For the synthesis of phenylisoxazoles, either the nitrile oxide or the alkyne (or both) will bear a phenyl substituent.

Regioselectivity and Frontier Molecular Orbital (FMO) Theory:

The regioselectivity of the 1,3-dipolar cycloaddition is a critical aspect and can be rationalized using Frontier Molecular Orbital (FMO) theory.[8][9] The reaction is typically under orbital control, and the preferred regioisomer is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

In the reaction of a nitrile oxide with a terminal alkyne, two regioisomers are possible: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. For most terminal alkynes, including phenylacetylene, the reaction with a nitrile oxide predominantly yields the 3,5-disubstituted isoxazole . This is because the largest coefficient of the HOMO of the alkyne is on the terminal carbon, which preferentially interacts with the largest coefficient of the LUMO of the nitrile oxide, located on the carbon atom.[9]

Figure 2: FMO interactions governing the regioselectivity in a normal electron demand 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole via 1,3-Dipolar Cycloaddition

-

Materials: Benzaldehyde oxime, N-chlorosuccinimide (NCS), triethylamine, phenylacetylene, and a suitable solvent (e.g., dichloromethane or THF).

-

Procedure (In situ generation of benzonitrile oxide):

-

Dissolve benzaldehyde oxime (1.0 eq.) in the chosen solvent.

-

Add N-chlorosuccinimide (1.1 eq.) and stir at room temperature until the oxime is consumed (monitor by TLC). This forms the corresponding hydroximoyl chloride.

-

Cool the reaction mixture in an ice bath and add phenylacetylene (1.2 eq.).

-

Slowly add triethylamine (1.5 eq.) dropwise to the cooled mixture. The triethylamine acts as a base to generate the nitrile oxide in situ, which then reacts with the phenylacetylene.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,5-diphenylisoxazole.

-

Synthesis from Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are excellent and readily available precursors for the synthesis of 3,5-diaryl-substituted isoxazoles. The synthesis is typically a one-step process involving the cyclocondensation of the chalcone with hydroxylamine hydrochloride in the presence of a base.[10][11]

Mechanism of Isoxazole Formation from Chalcones:

The reaction proceeds through a Michael addition of hydroxylamine to the α,β-unsaturated carbonyl system of the chalcone, followed by intramolecular cyclization and dehydration to form the stable isoxazole ring.

Figure 3: Reaction pathway for the synthesis of 3,5-diaryl-isoxazoles from chalcones.

Experimental Protocol: Synthesis of a 3,5-Diphenylisoxazole from Chalcone

-

Materials: 1,3-Diphenyl-2-propen-1-one (chalcone), hydroxylamine hydrochloride, sodium hydroxide or potassium hydroxide, ethanol.

-

Procedure:

-

Dissolve the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.

-

Add a solution of sodium hydroxide or potassium hydroxide (2.0 eq.) in water or ethanol to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring its progress by TLC.

-

After completion, cool the mixture and pour it into acidified ice-water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3,5-diphenylisoxazole.

-

| Synthetic Method | Starting Materials | Key Features | Typical Yields |

| Claisen Condensation | β-ketoester, Hydroxylamine | Classic method for 3-substituted-5-isoxazolones. | Good to Excellent |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Alkyne | Highly versatile, good regioselectivity for 3,5-disubstitution. | Good to Excellent |

| From Chalcones | Chalcone, Hydroxylamine | Straightforward synthesis of 3,5-diaryl isoxazoles. | Good to Excellent |

Table 1: Comparison of Key Synthetic Methodologies for Phenylisoxazoles.

Phenylisoxazoles in Drug Discovery and Development

The phenylisoxazole motif is a "privileged scaffold" in medicinal chemistry, appearing in a number of FDA-approved drugs. Its rigid structure, ability to participate in hydrogen bonding and π-stacking interactions, and its metabolic stability make it an attractive component in the design of bioactive molecules.

Valdecoxib: A Selective COX-2 Inhibitor

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The 3,4-diarylphenylisoxazole core is crucial for its activity.

Synthesis of Valdecoxib:

One common synthetic route to Valdecoxib involves the 1,3-dipolar cycloaddition of a substituted benzonitrile oxide to an enamine derived from phenylacetone.[12] An alternative approach involves the reaction of deoxybenzoin with hydroxylamine to form an oxime, which is then cyclized and subsequently sulfonated.[2]

Figure 4: A synthetic strategy for Valdecoxib via 1,3-dipolar cycloaddition.

Leflunomide: An Immunosuppressive Drug

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis. It is an isoxazole carboxamide derivative.

Synthesis of Leflunomide:

The synthesis of Leflunomide is a relatively straightforward process, typically involving the acylation of 4-trifluoromethylaniline with 5-methylisoxazole-4-carbonyl chloride.[1][11] The acid chloride is prepared from the corresponding carboxylic acid using a chlorinating agent like thionyl chloride.[1]

Figure 5: A common synthetic route to Leflunomide.

Acivicin: An Antitumor Antibiotic

Acivicin is a naturally occurring antitumor antibiotic produced by Streptomyces sviceus. It contains a chloroisoxazoline ring, a partially saturated analog of isoxazole. While not a fully aromatic phenylisoxazole, its discovery and biological activity have spurred interest in isoxazole-containing compounds as potential therapeutic agents.[4][13]

Phenylisoxazoles in Materials Science

The unique electronic and structural properties of the phenylisoxazole core have led to its exploration in various areas of materials science.

Liquid Crystals

The rigid, planar structure of the phenylisoxazole moiety makes it an attractive building block for the design of liquid crystalline materials. The introduction of a phenylisoxazole unit into a molecule can influence its mesomorphic properties, including the type of liquid crystal phase (nematic, smectic) and the transition temperatures.[14][15] The polar nature of the isoxazole ring can also contribute to the dielectric anisotropy of the material, which is a key parameter for display applications.

Polymers and Organic Electronics

Phenylisoxazole derivatives are being investigated for their potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).[16][17] The electron-deficient nature of the isoxazole ring can be exploited to tune the electronic properties of conjugated polymers. By incorporating phenylisoxazole units into the polymer backbone, researchers can modify the HOMO and LUMO energy levels, influencing the material's charge transport characteristics and its performance in electronic devices.[18][19]

Conclusion

From its discovery in the late 19th century to its current status as a privileged scaffold in medicinal chemistry and an emerging component in materials science, the phenylisoxazole core has demonstrated remarkable versatility and utility. The classical Claisen condensation, the powerful 1,3-dipolar cycloaddition, and the practical synthesis from chalcones provide a robust toolkit for the construction of a diverse array of phenylisoxazole derivatives. A deep understanding of the mechanisms governing these reactions, particularly the regioselectivity of the 1,3-dipolar cycloaddition as explained by FMO theory, is crucial for the rational design and synthesis of new functional molecules. The successful application of phenylisoxazoles in pharmaceuticals like Valdecoxib and Leflunomide highlights their significance in drug discovery. As research continues to uncover new applications in areas such as liquid crystals and organic electronics, the phenylisoxazole moiety is poised to remain a key player in the advancement of chemical and materials science.

References

-

Synthesis and Properties of Poly[p-(2,5-dihydroxy)- phenylenebenzobisoxazole] Fiber. (URL: [Link])

-

synthesis of isoxazoles - YouTube. (URL: [Link])

-

The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (URL: [Link])

-

Synthesis and Analysis of Antimicrobial Properties of Isoxazoline - International Journal of Engineering Research & Technology. (URL: [Link])

-

Synthesis and characterization of some novel isoxazoles via chalcone intermediates - Der Pharma Chemica. (URL: [Link])

- Synthesis and characterization of some novel isoxazoles via chalcone intermedi

-

Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity - Oriental Journal of Chemistry. (URL: [Link])

-

Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles - FLORE. (URL: [Link])

-

Claisen Condensation Mechanism - BYJU'S. (URL: [Link])

-

Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition. (URL: [Link])

-

Synthesis, Structure and Properties of Poly (P-phenyl benzobisoxazole). (URL: [Link])

-

Claisen isoxazole synthesis | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis and Characterization of Poly(p-phenylene benzobisoxazole)/Poly(pyridobisimidazole) Block Copolymers - ResearchGate. (URL: [Link])

-

Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety - Polymer Chemistry (RSC Publishing). (URL: [Link])

-

23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (URL: [Link])

-

Frontier molecular orbital theory - Wikipedia. (URL: [Link])

-

Claisen Condensation Reaction Mechanism - YouTube. (URL: [Link])

-

Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (URL: [Link])

-

(PDF) Isoxazole Derivatives With Potential Applications in Polymers and Semiconductors. (URL: [Link])

-

Mechanism and regioselectivity of 1,3-dipolar cycloaddition reactions of sulphur-centred dipoles with furan - Indian Academy of Sciences. (URL: [Link])

-

Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - NIH. (URL: [Link])

-

Frontier molecular orbital energy gaps for 1,3-dipolar cycloaddition... - ResearchGate. (URL: [Link])

-

Theory of 1,3-dipolar cycloadditions: distortion/interaction and frontier molecular orbital models. | Semantic Scholar. (URL: [Link])

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central. (URL: [Link])

-

Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid - SciELO. (URL: [Link])

-

Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC - PubMed Central. (URL: [Link])

-

Claisen isoxazole synthesis : r/OrganicChemistry - Reddit. (URL: [Link])

-

Recent development of phenanthroimidazole-based fluorophores for blue organic light-emitting diodes (OLEDs): an overview - Journal of Materials Chemistry C (RSC Publishing). (URL: [Link])

-

Materials for Organic Light Emitting Diode (OLED) | Request PDF - ResearchGate. (URL: [Link])

-

An Organic Electronics Primer - Physics Today. (URL: [Link])

-

Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC - NIH. (URL: [Link])

-

3-Phenylisoxazole | C9H7NO | CID 136798 - PubChem - NIH. (URL: [Link])

-

The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation - ResearchGate. (URL: [Link])

-

Development of Benzobisoxazole-Based Novel Conjugated Polymers for Organic Thin-Film Transistors - NIH. (URL: [Link])

-

Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - MDPI. (URL: [Link])

-

Are Organic Materials Used In LEDs (OLEDs)? - Chemistry For Everyone - YouTube. (URL: [Link])

-

Site- and Regioselectivity of Nitrile Oxide–Allene Cycloadditions: DFT-Based Semiquantitative Predictions | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of the first examples of the imidazo[4,5-c]isoxazole ring system - RSC Publishing. (URL: [Link])

-

Novel Organic Semiconductors Based on Phenyl and Phenylthienyl Derivatives for Organic Thin-Film Transistors | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. flore.unifi.it [flore.unifi.it]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scielo.br [scielo.br]

- 8. ias.ac.in [ias.ac.in]

- 9. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijert.org [ijert.org]

- 11. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 14. Synthesis, Structure and Properties of Poly (P-phenyl benzobisoxazole) [gngfzxb.ecust.edu.cn]

- 15. Theory of 1,3-dipolar cycloadditions: distortion/interaction and frontier molecular orbital models. | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Development of Benzobisoxazole-Based Novel Conjugated Polymers for Organic Thin-Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

physicochemical properties of 3-(4-Fluorophenyl)isoxazole

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetically versatile heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and material science. The incorporation of a fluorinated phenyl ring onto the isoxazole scaffold imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it an attractive building block for the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of the core , detailing its synthesis, structural characterization, reactivity, and applications. The methodologies and experimental insights are presented to equip researchers with the foundational knowledge required for its effective utilization in drug discovery and development programs.

Introduction and Molecular Overview

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable electronic properties and ability to engage in various biological interactions.[2][3][4][5] The title compound, this compound, is distinguished by the substitution of a 4-fluorophenyl group at the 3-position of the isoxazole ring.

The strategic placement of the fluorine atom on the phenyl ring is a common tactic in drug design. Fluorine's high electronegativity can modulate the acidity of nearby protons, influence molecular conformation, and block sites of metabolic oxidation, often leading to improved pharmacokinetic profiles.[1] The combination of the stable isoxazole core and the modulating effects of the fluorophenyl group makes this molecule a key intermediate for developing novel compounds targeting a range of biological pathways, including those involved in inflammation and neurological disorders.[1]

Chemical Structure:

-

IUPAC Name: 3-(4-fluorophenyl)-1,2-oxazole

-

SMILES: Fc1ccc(cc1)-c2ccon2[7]

-

InChI Key: JTIYGAJCKRGUBV-UHFFFAOYSA-N[7]

Core Physicochemical Properties

A summary of the key physicochemical and identifying properties of this compound is presented below. These data are crucial for experimental design, safety considerations, and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 651059-64-2 | [1][6] |

| Molecular Weight | 163.15 g/mol | [1][6] |

| Appearance | Pale yellow crystals / solid | [1][7] |

| Melting Point | 39-45 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Predicted XlogP | 2.1 | [8] |

| Predicted Boiling Point | 267.2 °C | [9] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis and Purification

The synthesis of 3-substituted isoxazoles can be achieved through various methods, most commonly via [3+2] cycloaddition reactions. One effective route involves the reaction of a nitrile oxide with an alkyne or a suitable precursor.

Synthetic Rationale and Workflow

The synthesis of 3-aryl isoxazoles often employs the cycloaddition of an aryl nitrile oxide with an acetylene equivalent. The aryl nitrile oxide, in this case, 4-fluorobenzonitrile oxide, is a highly reactive 1,3-dipole. It is typically generated in situ from the corresponding hydroximoyl chloride to avoid dimerization. The choice of a base, such as triethylamine, is critical for the dehydrohalogenation of the hydroximoyl chloride to form the nitrile oxide intermediate. The subsequent cycloaddition with an acetylene source yields the isoxazole ring.

Below is a conceptual workflow for a common synthesis approach.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol describes a representative synthesis of 3,4,5-trisubstituted isoxazoles in an aqueous medium, which can be adapted for the target molecule.[10]

Materials:

-

4-Fluorophenyl hydroximoyl chloride (starting material precursor)

-

1,3-Diketone, β-ketoester, or β-ketoamide (reaction partner)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in a solvent mixture of water and methanol (95:5 v/v, 5 mL).

-

Addition of Precursor: Add the 4-fluorophenyl hydroximoyl chloride (1.2 mmol) to the solution.

-

Base Addition: Add DIPEA (1.5 mmol) dropwise to the stirring mixture at room temperature. The base facilitates the in situ generation of the nitrile oxide.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound derivative.

Causality and Trustworthiness: The use of an aqueous solvent system represents a green chemistry approach.[10] DIPEA is chosen as a non-nucleophilic organic base to effectively generate the nitrile oxide without competing side reactions. The protocol's trustworthiness is established by the clear, sequential steps and reliance on standard organic chemistry techniques (TLC monitoring, extraction, chromatography), which allow for validation at each stage.

Spectroscopic and Structural Characterization

Structural elucidation and purity assessment are critical for any chemical compound intended for research or development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not detailed in the provided search results, data from closely related analogues can be used to predict the expected chemical shifts and coupling patterns.

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the fluorophenyl ring, exhibiting coupling patterns characteristic of a 1,4-disubstituted benzene ring (two doublets or a multiplet). Protons on the isoxazole ring will appear as distinct signals, typically with one proton appearing as a singlet further downfield. For example, in 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole, the isoxazole proton appears as a singlet at 6.79 ppm.[11]

-

¹³C NMR: The carbon spectrum will show signals for the isoxazole ring carbons and the fluorophenyl ring carbons. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. In a related compound, 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole, the fluorinated carbon shows a large coupling constant (d, J = 252.2 Hz).[11]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Expected characteristic absorption bands include:

-

~3100 cm⁻¹: Aromatic C-H stretching.

-

~1600, 1500, 1450 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1570 cm⁻¹: C=N stretching of the isoxazole ring.[12]

-

~1400 cm⁻¹: N-O stretching of the isoxazole ring.[12]

-

~1250-1100 cm⁻¹: C-F stretching.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

Crystal Structure Analysis

No specific crystal structure data for this compound was found. However, analysis of the closely related 3,5-Bis(4-fluorophenyl)isoxazole provides valuable insight.[13] In this structure, the fluorophenyl rings are not coplanar with the central isoxazole ring, exhibiting a dihedral angle of 24.23°.[13] This twisting is a common feature in linked aromatic systems and influences the molecule's overall shape and packing in the solid state. The isoxazole ring itself is largely planar.

Reactivity, Stability, and Applications

Chemical Reactivity and Stability

This compound is a stable compound under standard laboratory conditions. The isoxazole ring is generally resistant to many chemical transformations, allowing for functionalization on other parts of the molecule.[14] However, the ring can undergo cleavage under specific reductive conditions.[14] Its stability and the potential for diverse functionalization make it a valuable and versatile intermediate.[1] For long-term storage, it is recommended to keep the compound at 0-8°C in a tightly sealed container.[1]

Applications in Drug Discovery and Material Science

The primary application of this compound is as a key building block in the synthesis of more complex molecules with potential biological activity.

-

Pharmaceutical Development: It serves as an intermediate for pharmaceuticals targeting neurological disorders and inflammation.[1] Compounds derived from this scaffold have shown promising anti-inflammatory and analgesic properties.[1] The isoxazole moiety is a cornerstone in the development of anticonvulsant, anti-inflammatory, and anticancer agents.[2][3][4]

-

Agricultural Chemicals: It is used in the formulation of agrochemicals for pest control.[1]

-

Material Science: The compound can be incorporated into polymers to improve thermal stability and mechanical properties.[1]

Analytical and Characterization Workflow

A robust analytical workflow is essential to ensure the identity and purity of the synthesized compound.

Caption: Standard analytical workflow for synthesized this compound.

Conclusion

This compound is a molecule of significant utility, bridging synthetic chemistry with pharmaceutical and material sciences. Its physicochemical properties, governed by the interplay between the aromatic isoxazole core and the electron-withdrawing fluorine atom, make it an ideal scaffold for further chemical exploration. This guide has provided a detailed overview of its synthesis, characterization, and applications, offering a technical foundation for researchers aiming to leverage its unique attributes in their work. The stability of the molecule, coupled with its potential for derivatization, ensures its continued relevance in the pursuit of novel and effective chemical entities.

References

-

Acta Crystallographica Section E. 3,5-Bis(4-fluorophenyl)isoxazole. [Link]

-

Supporting Information. Analytical data for compounds 2,3,4,5. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

-

International Union of Crystallography. 4-[4-(4-Fluorophenyl)-1,2-oxazol-5-yl]pyridine. [Link]

-

National Institutes of Health. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

-

Supporting Information. Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Link]

-

Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [Link]

-

PubChemLite. This compound (C9H6FNO). [Link]

-

Chemcasts. Thermophysical Properties of 5-(4-Fluorophenyl)isoxazole. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]

-

ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

PubMed. Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis, Characterization and Anti-Inflammatory Activity of some Novel Isoxazole Derivatives. [Link]

-

MDPI. Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. [Link]

-

ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. [Link]

-

SpectraBase. 5-isoxazolecarboxamide, 3-(4-fluorophenyl)-4,5-dihydro-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]- - Optional[1H NMR] - Spectrum. [Link]

-

mzCloud. 3 2 Chlorophenyl 5 methyl N 3 4 trifluoromethyl phenyl 1 2 4 oxadiazol 5 yl methyl isoxazole 4 carboxamide. [Link]

-

CDN. Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. A review of isoxazole biological activity and present synthetic techniques. [Link]

-

PubChem. Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. [Link]

-

ResearchGate. (PDF) Crystal structure of 4-(4-methoxyphenyl)-4 ,4 -dimethyl-3-p-tolyl-3 ,4 -dihydro- 1 H,3H-spiro[isoxazole-5,2 -naphthalen]-1 -one. [Link]

-

MDPI. Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpca.org [ijpca.org]

- 6. Isoxazole, 3-(4-fluorophenyl)- (9CI) synthesis - chemicalbook [chemicalbook.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. PubChemLite - this compound (C9H6FNO) [pubchemlite.lcsb.uni.lu]

- 9. chem-casts.com [chem-casts.com]

- 10. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 11. rsc.org [rsc.org]

- 12. rjpbcs.com [rjpbcs.com]

- 13. 3,5-Bis(4-fluorophenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

3-(4-Fluorophenyl)isoxazole spectroscopic data analysis

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(4-Fluorophenyl)isoxazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Intended for researchers, chemists, and drug development professionals, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind spectroscopic signals and outlines the experimental logic required for unambiguous structural elucidation. By integrating data from multiple analytical techniques, we present a self-validating workflow for the characterization of this and similar molecular scaffolds.

Introduction and Molecular Structure

This compound is a versatile heterocyclic compound featuring a central isoxazole ring linked to a fluorinated phenyl group. The incorporation of a fluorine atom into the phenyl ring can significantly enhance metabolic stability and lipophilicity, making this scaffold a valuable building block in the design of novel therapeutic agents and functional materials.[1] Accurate and thorough characterization is the bedrock of chemical research and development, ensuring the identity, purity, and structural integrity of a synthesized compound. This guide employs a multi-technique spectroscopic approach to build a complete and validated structural profile of this compound.

The molecular structure and IUPAC numbering convention for this compound are presented below. This numbering is used consistently for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular Structure of this compound with IUPAC Numbering.

Spectroscopic Characterization Workflow

The comprehensive identification of an organic molecule relies on the synergistic interpretation of data from various spectroscopic methods. Each technique provides a unique piece of the structural puzzle. The workflow below illustrates the logical progression from sample acquisition to final structure confirmation, a process that ensures self-validation at each stage.

Caption: Integrated workflow for the spectroscopic analysis of organic compounds.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[2]

-

Spectra Recorded: Standard spectra include ¹H NMR, ¹³C NMR, and potentially 2D correlation spectra (COSY, HSQC) for more complex molecules.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum on an FTIR (Fourier-Transform Infrared) spectrometer, typically over a range of 4000–400 cm⁻¹.[2]

-

Data Processing: The resulting spectrum plots transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

MS provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is a soft method that typically preserves the molecular ion.

-

Data Acquisition: Acquire the mass spectrum, which plots ion abundance versus the mass-to-charge ratio (m/z). The molecular formula for C₉H₆FNO gives an exact mass of 163.0433 Da.[3]

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. The 4-fluorophenyl group is expected to show a characteristic AA'BB' system, appearing as two pseudo-doublets, while the isoxazole ring protons will appear as distinct signals.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | ~8.4 - 8.6 | Doublet | JH4-H5 ≈ 1.7 - 2.0 Hz | H-5 is adjacent to the ring oxygen, leading to deshielding. It couples with H-4. |

| H-2', H-6' | ~7.8 - 8.0 | "Doublet of Doublets" (pseudo-dd) | JH-F ≈ 8-9 Hz, JH-H ≈ 5-6 Hz | These protons are ortho to the isoxazole ring and meta to the fluorine atom. They show coupling to both H-3'/H-5' and the fluorine. |

| H-3', H-5' | ~7.2 - 7.4 | "Triplet" (pseudo-t) | JH-H ≈ JH-F ≈ 8-9 Hz | These protons are ortho to the fluorine atom and show strong coupling to both the fluorine and the adjacent protons, often appearing as a triplet.[4] |

| H-4 | ~6.7 - 6.9 | Doublet | JH4-H5 ≈ 1.7 - 2.0 Hz | This proton is on the isoxazole ring and couples with H-5. Its chemical shift is characteristic of this position in phenyl-substituted isoxazoles.[4][5] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. A key feature for this compound is the presence of carbon-fluorine coupling (JC-F), which splits the signals of the carbons in the fluorophenyl ring.

| Carbon Assignment | Expected δ (ppm) | C-F Coupling | Rationale |

| C-3 | ~162 - 164 | Minor | Point of attachment for the phenyl ring. |

| C-4 | ~97 - 99 | None | The isoxazole C-4 carbon typically appears at a high field (upfield).[4] |

| C-5 | ~170 - 172 | None | The isoxazole C-5 carbon is deshielded by the adjacent oxygen atom.[4] |

| C-1' | ~125 - 127 | Doublet (J ≈ 3-4 Hz) | The ipso-carbon to the isoxazole ring, showing small coupling to the fluorine four bonds away. |

| C-2', C-6' | ~128 - 130 | Doublet (J ≈ 8-9 Hz) | Carbons ortho to the isoxazole ring, showing coupling to the fluorine three bonds away. |

| C-3', C-5' | ~116 - 118 | Doublet (J ≈ 22-23 Hz) | Carbons ortho to the fluorine atom, showing strong coupling two bonds away.[4] |

| C-4' | ~163 - 166 | Doublet (J ≈ 250-255 Hz) | The carbon directly attached to the fluorine atom exhibits a very large one-bond C-F coupling constant.[4] |

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of key functional groups and bonds within the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3150 | C-H Stretch | Aromatic & Isoxazole C-H |

| ~1610 - 1630 | C=N Stretch | Isoxazole Ring |

| ~1500 - 1590 | C=C Stretch | Aromatic Ring |

| ~1400 - 1450 | N-O Stretch | Isoxazole Ring[5] |

| ~1220 - 1250 | C-F Stretch | Aryl-Fluoride |

| ~830 - 850 | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) Benzene |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides clues to the structure through fragmentation patterns. For this compound (C₉H₆FNO), the expected monoisotopic mass is 163.0433 g/mol .[3]

Expected Data:

-

Molecular Ion ([M]⁺˙): m/z = 163.

-

High-Resolution MS (HRMS): Calculated for [M+H]⁺ (C₉H₇FNO): 164.0506; Found: within 5 ppm tolerance.

A plausible fragmentation pathway involves the initial cleavage of the isoxazole ring, which is a common fragmentation route for this heterocycle.

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Integrated Spectroscopic Confirmation

No single technique provides absolute structural proof. The strength of this analysis lies in the convergence of all data points:

-

MS confirms the elemental formula C₉H₆FNO with an m/z of 163.[3]

-

IR confirms the presence of an aromatic ring, a C-F bond, and the isoxazole heterocycle.[5]

-

¹³C NMR identifies nine distinct carbon atoms, including the characteristic signals for the isoxazole ring and the six carbons of the fluorophenyl group, confirmed by their unique C-F coupling constants.[4]

-

¹H NMR confirms the substitution pattern. The signals for the isoxazole protons (H-4, H-5) and the distinct AA'BB' pattern for the 1,4-disubstituted fluorophenyl ring are fully consistent with the proposed structure.[4][5]

Together, these datasets provide an unambiguous and self-validating confirmation of the structure as this compound.

Conclusion

The spectroscopic characterization of this compound has been detailed through an integrated analysis of NMR, IR, and MS data. The key identifying features are the molecular ion at m/z 163, the strong C-F stretching vibration in the IR spectrum (~1230 cm⁻¹), the large one-bond ¹³C-¹⁹F coupling constant (~250 Hz) for C-4', and the characteristic proton signals of the isoxazole and 1,4-disubstituted fluorophenyl rings in the ¹H NMR spectrum. This guide provides a robust framework for the analysis of this compound and serves as a methodological template for the characterization of other novel small molecules.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(4-Fluorophenyl)isoxazole

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(4-Fluorophenyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a foundational tool for structural elucidation, NMR spectroscopy offers unparalleled insight into the molecular architecture of novel chemical entities. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering both theoretical interpretation and practical, field-proven experimental protocols. We will dissect the spectral features, including chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities, grounding the analysis in the fundamental principles of magnetic resonance. Furthermore, this guide presents robust, step-by-step methodologies for sample preparation and data acquisition to ensure the generation of high-fidelity, reproducible NMR data.

Introduction to this compound and NMR Analysis

This compound belongs to the isoxazole class of five-membered heterocyclic compounds, which are prominent scaffolds in a multitude of pharmacologically active agents. The incorporation of a fluorophenyl moiety often enhances metabolic stability and membrane permeability, making this particular derivative a valuable intermediate in the synthesis of potential therapeutics.[1]

Unambiguous structural confirmation is a cornerstone of chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, providing detailed information about the chemical environment of each ¹H and ¹³C nucleus within a molecule. By analyzing the NMR spectra, we can confirm the connectivity of atoms, deduce stereochemical relationships, and verify the purity of the synthesized compound. This guide explains the causality behind the observed spectral patterns of this compound, enabling researchers to confidently interpret their own experimental data.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, a standardized atom numbering system is employed for this compound, as illustrated below. This convention will be used consistently for all spectral assignments throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity to neighboring protons. For this compound, we anticipate signals arising from the single proton on the isoxazole ring and the four protons on the fluorophenyl ring.

Principles of ¹H Signal Interpretation

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment. Electron-withdrawing groups (like the isoxazole ring and fluorine) deshield nearby protons, shifting their signals to a higher frequency (downfield).

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity: The splitting of a signal into multiple peaks (e.g., doublet, triplet) is caused by spin-spin coupling with non-equivalent protons on adjacent atoms. The number of peaks follows the n+1 rule for simple cases, where 'n' is the number of equivalent neighboring protons.

Spectral Assignment and Interpretation

The 4-fluorophenyl group presents a symmetrical but complex spin system. Protons H2'/H6' are chemically equivalent, as are H3'/H5'. The protons at the 2' and 6' positions couple to their neighbors at 3' and 5' (a three-bond coupling, ³JHH). Simultaneously, all aromatic protons also couple to the ¹⁹F nucleus. This results in more complex splitting patterns than simple doublets.

-

H4 (Isoxazole Ring): This proton is attached to an sp²-hybridized carbon within an electron-deficient aromatic system. It has no adjacent protons to couple with, and therefore, it is expected to appear as a sharp singlet . Based on data from analogous 3-phenylisoxazole structures, its chemical shift is predicted to be in the range of δ 6.8–7.0 ppm .[2]

-

H3'/H5' (Phenyl Ring): These protons are meta to the isoxazole ring and ortho to the fluorine atom. They are shifted downfield by the deshielding effect of the fluorine. They will couple to the adjacent H2'/H6' protons (³JHH, typically 7-8 Hz) and to the ¹⁹F atom (a three-bond coupling, ³JHF, typically 8-9 Hz). This results in a pattern that is often approximated as a triplet or a doublet of doublets , appearing around δ 7.1–7.3 ppm .

-

H2'/H6' (Phenyl Ring): These protons are ortho to the electron-withdrawing isoxazole ring, causing them to be the most deshielded aromatic protons. They couple to the adjacent H3'/H5' protons (³JHH) and to the ¹⁹F atom (a four-bond coupling, ⁴JHF, typically 5-6 Hz). This interaction gives rise to a complex multiplet, often appearing as a doublet of doublets , in the region of δ 7.8–8.0 ppm .

Data Summary: Predicted ¹H NMR

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4 | 6.8–7.0 | Singlet (s) | - | 1H |

| H3'/H5' | 7.1–7.3 | Doublet of Doublets (dd) or Triplet (t) | ³JHH ≈ 8 Hz, ³JHF ≈ 9 Hz | 2H |

| H2'/H6' | 7.8–8.0 | Doublet of Doublets (dd) | ³JHH ≈ 8 Hz, ⁴JHF ≈ 5 Hz | 2H |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In proton-decoupled ¹³C spectra, each unique carbon typically appears as a single line. However, the presence of the highly abundant ¹⁹F nucleus (spin I=½) introduces C-F spin-spin coupling, which is observable as signal splitting.[3]

Principles of ¹³C Signal Interpretation

-

Chemical Shift (δ): Carbon chemical shifts span a much wider range than proton shifts (~0-220 ppm). Electronegative atoms (O, N, F) cause significant downfield shifts for the carbons they are attached to.

-

C-F Coupling (JCF): The magnitude of the C-F coupling constant is highly dependent on the number of bonds separating the carbon and fluorine atoms.[4]

-

¹JCF (one bond): Very large, typically 240–260 Hz.

-

²JCF (two bonds): Smaller, typically 20–30 Hz.

-

³JCF (three bonds): Smaller still, typically 5–10 Hz.

-

⁴JCF (four bonds): Usually small (< 4 Hz) and not always resolved.

-

Spectral Assignment and Interpretation

-

C4 (Isoxazole Ring): This is the only carbon in the isoxazole ring bonded to a proton. It is expected to appear upfield relative to the other ring carbons, around δ 98–100 ppm .[2] Any coupling to fluorine (⁵JCF) would be negligible.

-

C3 (Isoxazole Ring): This carbon is bonded to the phenyl ring and the isoxazole nitrogen. It is expected to resonate around δ 161–163 ppm .[2] It will likely appear as a doublet due to four-bond coupling to fluorine (⁴JCF ≈ 1-3 Hz).

-

C5 (Isoxazole Ring): This carbon is adjacent to the ring oxygen and is typically the most downfield of the isoxazole carbons, appearing around δ 170–171 ppm .[5] It is too distant to show significant coupling to fluorine.

-

C3'/C5' (Phenyl Ring): These carbons are meta to the isoxazole substituent and directly bonded to protons. They are shifted upfield relative to unsubstituted benzene due to the resonance-donating effect of fluorine. Their signal is expected around δ 116–117 ppm and will be split by a two-bond C-F coupling (d, ²JCF ≈ 22 Hz ).

-

C1' (Phenyl Ring): This is the ipso-carbon, attached to the isoxazole ring. Its chemical shift is influenced by the substituent, appearing around δ 125–126 ppm . It will be split by a three-bond coupling to fluorine (d, ³JCF ≈ 8-9 Hz ).

-

C2'/C6' (Phenyl Ring): These carbons are ortho to the isoxazole ring. They are expected to resonate around δ 128–129 ppm . Their signal will be split by a large one-bond C-F coupling (d, ¹JCF ), however, this is incorrect. These carbons are three bonds away from the fluorine. Their signal will be split by a three-bond C-F coupling (d, ³JCF ≈ 8-9 Hz ). Let me re-evaluate. C2'/C6' are ortho to C1' and meta to C4'. The coupling is three-bond, ³JCF. The chemical shift should be around δ 128-129 ppm and split by a ³JCF of ≈ 8-9 Hz .

-

C4' (Phenyl Ring): This carbon is directly attached to the highly electronegative fluorine atom. It will therefore be the most downfield of the phenyl carbons and will exhibit a very large one-bond coupling constant. The signal is predicted to be a doublet around δ 163–165 ppm with a coupling constant of ¹JCF ≈ 252 Hz .[2]

Data Summary: Predicted ¹³C NMR

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JCF, Hz) |

| C4 | 98–100 | s | - |

| C3'/C5' | 116–117 | d | ²JCF ≈ 22 |

| C1' | 125–126 | d | ³JCF ≈ 8 |

| C2'/C6' | 128–129 | d | ³JCF ≈ 9 |

| C3 | 161–163 | d | ⁴JCF ≈ 3 |

| C4' | 163–165 | d | ¹JCF ≈ 252 |

| C5 | 170–171 | s | - |

Experimental Protocols

The acquisition of high-quality, interpretable NMR spectra is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[6] The protocols described below represent a self-validating system designed to ensure spectral integrity.

Protocol: NMR Sample Preparation

This protocol is designed for small organic molecules (<1000 g/mol ) and aims to produce a homogeneous solution free of particulate matter and paramagnetic impurities.[7]

-

Material Weighing:

-

Solvent Selection:

-

Choose a high-purity deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. Ensure the solvent contains a reference standard like tetramethylsilane (TMS, δ = 0.00 ppm).

-

-

Dissolution:

-

Transfer the weighed solid to a small, clean glass vial.

-

Add approximately 0.6–0.7 mL of the chosen deuterated solvent.[7]

-

Gently vortex or swirl the vial until the solid is completely dissolved. Mild heating may be applied if necessary, but check for compound stability first.

-

-

Filtration and Transfer:

-

To remove any microscopic solid particles that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution.[9]

-

Tightly pack a small plug of glass wool or cotton into a Pasteur pipette.

-

Filter the sample solution directly into a clean, dry, high-quality 5 mm NMR tube. Avoid using scratched or chipped tubes.[10]

-

-

Capping and Labeling:

-

Securely cap the NMR tube to prevent solvent evaporation.

-

Clearly label the tube with the sample identity.

-

Protocol: NMR Data Acquisition

The following steps outline a standard workflow for acquiring 1D ¹H and ¹³C spectra on a modern NMR spectrometer.

Caption: Standard workflow for NMR data acquisition and processing.

Step-by-Step Acquisition Guide:

-

Spectrometer Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to optimize resolution. Tune and match the probe for the desired nucleus (¹H or ¹³C).[6]

-

Load Experiment: Load a standard, pre-configured experiment for ¹H or ¹³C acquisition.[11]

-

Set Acquisition Parameters:

-

¹H NMR:

-

¹³C NMR:

-

Pulse Program: Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker systems).[12]

-

Number of Scans (NS): 128 to 1024 scans, depending on concentration.

-

Relaxation Delay (D1): 2 seconds. A longer delay may be needed for quantitative analysis of quaternary carbons.[13]

-

Spectral Width (SW): 0–220 ppm.

-

-

-

Acquire Data: Adjust the receiver gain automatically and start the acquisition.

-

Process Data: After acquisition is complete, apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to generate the final spectrum. For ¹H spectra, perform integration and reference the TMS peak to 0.00 ppm.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a rich dataset that allows for its complete and unambiguous structural verification. The key diagnostic features in the ¹H spectrum are the singlet for the isoxazole proton and the distinct multiplets for the AA'BB' system of the fluorophenyl ring. In the ¹³C spectrum, the presence of C-F coupling is the most characteristic feature, with the carbon directly bonded to fluorine (C4') exhibiting a uniquely large one-bond coupling constant (~252 Hz). By understanding these spectral signatures and adhering to the rigorous experimental protocols outlined herein, researchers can confidently utilize NMR spectroscopy as a primary tool in the characterization of this important class of heterocyclic compounds.

References

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Bruker. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Retrieved from [Link]

-

Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved from [Link]

- Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of J-coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 321-425.

-

Pérez, M. A., et al. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry, 44(8), 795-800. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a related synthesis. Retrieved from [Link]

-

Yilmaz, I., et al. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Magnetic Resonance in Chemistry, 54(4), 328-335. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

Reddit. (2017). Carbon-fluorine spin coupling constants. Retrieved from [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808-1814. Retrieved from [Link]

-

PennState University. (n.d.). PSU NMR Facility Acquiring 1H NMR spectrum (Quick instructions for Topspin). Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

-

Li, S., et al. (2022). Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxidation product. Acta Crystallographica Section E: Crystallographic Communications, 78(6), 703-708. Retrieved from [Link]

-

MDPI. (2015). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

University of Strathclyde. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3.... Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Retrieved from [Link]

-

Saravanan, G., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repository UR. Retrieved from [Link]

-

University of Calgary. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Reich, H. J. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin-Madison. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. acdlabs.com [acdlabs.com]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. books.rsc.org [books.rsc.org]

- 7. organomation.com [organomation.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 12. benchchem.com [benchchem.com]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(4-Fluorophenyl)isoxazole

Introduction: The Analytical Imperative for 3-(4-Fluorophenyl)isoxazole

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile structural motif and a key building block in the synthesis of a wide array of bioactive molecules, including anti-inflammatory and analgesic agents. The incorporation of a fluorinated aromatic ring can enhance crucial pharmacokinetic properties such as lipophilicity and metabolic stability, making this scaffold attractive for therapeutic design.

Given its role in pharmaceutical research, the unambiguous structural characterization of this compound and its derivatives is paramount. Mass spectrometry (MS) stands as an indispensable analytical tool for this purpose, providing precise molecular weight information and detailed structural insights through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the fragmentation behavior of this compound under two cornerstone ionization techniques: high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). Understanding these distinct fragmentation pathways is critical for researchers in structural elucidation, metabolite identification, and quality control.

Part 1: Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation. This process is invaluable for generating a characteristic "fingerprint" mass spectrum that can be used for library matching and detailed structural analysis.

Causality of Fragmentation: The Primacy of N-O Bond Cleavage

The fragmentation of aryl-substituted isoxazoles under EI conditions is mechanistically well-defined. The initial and most critical event is the fission of the weakest bond in the heterocyclic ring: the N-O bond. This cleavage dictates all subsequent fragmentation pathways. For this compound (Molecular Weight: 163.15 g/mol , Formula: C₉H₆FNO), the process begins with the formation of the molecular ion (M⁺•) at m/z 163.

The N-O bond cleavage results in a vinyl nitrene radical cation intermediate. This highly unstable species rapidly rearranges, leading to the formation of key, structurally informative fragment ions. The major fragmentation routes from this intermediate involve cleavages that lead to the formation of a stable benzoyl-type cation and subsequent aromatic fragments.

Proposed EI Fragmentation Scheme

-

Ionization: The molecule is bombarded with high-energy electrons (typically 70 eV), ejecting an electron to form the molecular ion, [C₉H₆FNO]⁺•, observed at m/z 163 .

-

Initiating Event - N-O Bond Fission: The molecular ion undergoes heterolytic cleavage of the N-O bond, the most facile fragmentation for isoxazoles.

-

Rearrangement and Key Cleavages: The resulting intermediate rearranges and fragments to produce two primary, highly diagnostic ions:

-

Formation of the 4-Fluorobenzoyl Cation (m/z 123): Cleavage of the C-C bond adjacent to the phenyl ring, coupled with rearrangement, leads to the formation of the highly stable 4-fluorobenzoyl cation, [C₇H₄FO]⁺. This is often the base peak in the spectrum due to its resonance-stabilized structure.

-

Formation of the 4-Fluorophenyl Cation (m/z 95): A subsequent loss of a neutral carbon monoxide (CO) molecule (28 Da) from the 4-fluorobenzoyl cation (m/z 123) yields the 4-fluorophenyl cation, [C₆H₄F]⁺, at m/z 95 . This is a common fragmentation pathway for benzoyl derivatives.

-

-

Other Fragments: Smaller fragments arising from the further breakdown of the aromatic ring or the isoxazole remnant may be observed, but the ions at m/z 163, 123, and 95 are the most structurally significant.

Visualization of EI Fragmentation

Caption: Proposed EI fragmentation pathway for this compound.

Part 2: Electrospray Ionization Tandem (ESI-MS/MS) Fragmentation

Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[1] To elicit structural information, tandem mass spectrometry (MS/MS) is employed, where the protonated precursor ion is isolated and subjected to Collision-Induced Dissociation (CID). The resulting fragmentation pattern is driven by the location of the proton and the stability of the resulting even-electron product ions.

Causality of Fragmentation: Protonation-Driven Pathways

For this compound, protonation is most likely to occur on the nitrogen atom of the isoxazole ring, as it is the most basic site. The collision-induced dissociation of this [M+H]⁺ ion (m/z 164) will proceed via pathways that are distinct from the radical-driven EI fragmentation.[2][3] The fragmentation is initiated by the mobility of the proton, which can induce ring-opening or rearrangements, leading to the loss of small, stable neutral molecules.[4]

Proposed ESI-MS/MS Fragmentation Scheme

-

Ionization: In a positive ion mode ESI source, the molecule accepts a proton to form the protonated molecule, [C₉H₆FNO + H]⁺, observed at m/z 164 .

-

Precursor Ion Isolation: The ion at m/z 164 is selectively isolated in the mass spectrometer.

-

Collision-Induced Dissociation (CID): The precursor ion is accelerated and collided with an inert gas (e.g., argon or nitrogen). This added energy induces fragmentation.

-

Major Pathway - Loss of Acetonitrile: A plausible and common pathway for protonated isoxazoles involves a ring-opening rearrangement, followed by the elimination of a neutral acetonitrile molecule (CH₃CN, 41 Da). This would lead to the formation of a protonated 4-fluorobenzaldehyde ion at m/z 123 .

-

Alternative Pathway - Loss of CO: Another potential fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the protonated molecule, leading to a fragment ion at m/z 136 .

-

Further Fragmentation: The fragment at m/z 123 can further lose a proton to yield the neutral 4-fluorobenzaldehyde or fragment differently depending on the collision energy.

-

Visualization of ESI-MS/MS Fragmentation

Caption: Proposed ESI-MS/MS fragmentation pathways for this compound.

Part 3: Experimental Protocols

To ensure trustworthy and reproducible data, the following experimental protocols are recommended. These protocols are designed as self-validating systems, incorporating standard practices for mass spectrometry.

Protocol 1: GC-EI-MS Analysis

This method is ideal for analyzing the volatile and thermally stable this compound, providing a classic EI fragmentation spectrum for library comparison.

1. Sample Preparation:

- Dissolve 1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

- Perform a serial dilution to a final concentration of approximately 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

- GC System: Agilent 8890 GC or equivalent.

- Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

- Inlet Temperature: 250°C.

- Injection Volume: 1 µL (Split mode, 50:1 ratio).

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Oven Program:

- Initial temperature: 100°C, hold for 1 minute.

- Ramp: 20°C/min to 280°C.

- Final hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

- MS System: Agilent 5977B MSD or equivalent single quadrupole MS.

- Ionization Mode: Electron Ionization (EI).

- Electron Energy: 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Scan Range: m/z 40-400.

- Data Acquisition: Full Scan mode.

Protocol 2: LC-ESI-MS/MS Analysis

This method is suited for analyzing the compound from complex matrices (e.g., biological samples) and for targeted fragmentation studies.

1. Sample Preparation:

- Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile.

- Perform a serial dilution to a final concentration of approximately 1 µg/mL in a solution of 50:50 water:acetonitrile with 0.1% formic acid.

2. Liquid Chromatography (LC) Conditions:

- LC System: Waters ACQUITY UPLC I-Class or equivalent.

- Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40°C.

- Injection Volume: 2 µL.

3. Mass Spectrometry (MS/MS) Conditions:

- MS System: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.

- Ionization Mode: Electrospray Ionization (ESI), Positive.

- IonSpray Voltage: +5500 V.

- Source Temperature: 500°C.

- Gas 1 (Nebulizer): 50 psi.

- Gas 2 (Heater): 60 psi.

- Curtain Gas: 35 psi.

- Acquisition Method:

- Full Scan (Q1): m/z 100-400 to identify the [M+H]⁺ ion at m/z 164.

- Product Ion Scan: Isolate precursor ion m/z 164. Set collision energy (CE) to a range (e.g., 10-40 eV) to observe fragmentation. Optimize CE for key fragments.

Part 4: Summary of Key Fragment Ions

The following table summarizes the primary, structurally diagnostic ions predicted for this compound under both EI and ESI conditions.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Formula | Proposed Structure / Neutral Loss |

| EI | 163 (M⁺•) | 123 | [C₇H₄FO]⁺ | 4-Fluorobenzoyl cation |

| EI | 163 (M⁺•) | 95 | [C₆H₄F]⁺ | 4-Fluorophenyl cation (from m/z 123, loss of CO) |

| ESI-MS/MS | 164 ([M+H]⁺) | 123 | [C₇H₅FO]⁺ | Protonated 4-Fluorobenzaldehyde (Loss of CH₃CN) |

| ESI-MS/MS | 164 ([M+H]⁺) | 136 | [C₈H₆FN]⁺ | Loss of CO |

Conclusion

The mass spectrometric fragmentation of this compound is highly dependent on the ionization method employed. Electron Ionization provides a robust, fingerprint-like spectrum dominated by fragments resulting from an initial N-O bond cleavage, yielding the characteristic 4-fluorobenzoyl (m/z 123) and 4-fluorophenyl (m/z 95) cations. In contrast, ESI-MS/MS analysis of the protonated molecule (m/z 164) proceeds through proton-driven rearrangements, leading to distinct fragmentation pathways, such as the neutral loss of acetonitrile. A combined analytical approach using both techniques provides complementary data that allows for confident and comprehensive structural elucidation, a critical capability for researchers in drug discovery and development.

References

-

Lee, J. et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. Available at: [Link]

-

Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. R Discovery. Available at: [Link]

-

Demarque, D. P., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]

-